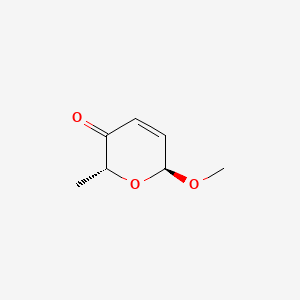
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is a chemical compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. This specific compound is characterized by its methoxy and methyl substituents at the 2 and 6 positions, respectively. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxy-3-methylbut-2-enal with an acid catalyst can lead to the formation of the desired pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
(2S,3S,6R)-3-methyllanthionine: Another related compound with additional methyl substitution.
Uniqueness
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This gives it distinct chemical properties and reactivity compared to other pyranones and related compounds.
Propriétés
Numéro CAS |
33647-82-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3/t5-,7+/m1/s1 |
Clé InChI |
CSEDVMRKXMDBAK-VDTYLAMSSA-N |
SMILES |
CC1C(=O)C=CC(O1)OC |
SMILES isomérique |
C[C@@H]1C(=O)C=C[C@H](O1)OC |
SMILES canonique |
CC1C(=O)C=CC(O1)OC |
| 33647-82-4 | |
Synonymes |
methyl 2,3,6-trideoxy-alpha-glycero-hex-2-enopyranosid-4-ulose MTHPU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)
![N-[2-(4-METHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE](/img/structure/B1230325.png)





